1-(4-fluorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide -

1-(4-fluorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide

Catalog Number: EVT-4735298
CAS Number:
Molecular Formula: C15H16FNO2S
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This compound was unexpectedly synthesized through ring closure of a thiosemicarbazide derivative in the presence of sulfuric acid []. It exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin [].
  • Relevance: This compound, like 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, features a 4-fluorophenyl moiety. Additionally, both compounds possess a sulfonic acid derivative as a key functional group (a sulfonic acid in this compound and a sulfonamide in the target compound) [].

N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c)

  • Compound Description: ZQL-4c is an oleanolic acid derivative with demonstrated anticancer properties, specifically against breast cancer cells. Its mechanism involves inducing apoptosis by stimulating oxidative stress and inhibiting the Notch-Akt signaling pathway [].
  • Relevance: This compound shares the 4-fluorophenyl structural feature with 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide [].

(E)-4-amino-N′-(1-(4-fluorophenyl)propylidene)benzohydrazide

  • Compound Description: This compound's crystal structure has been elucidated, revealing its specific bond lengths and angles [].
  • Relevance: Both this compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide contain a 4-fluorophenyl group within their structure [].

N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Compound Description: This compound acts as a Type II DFG-out inhibitor of RIPK3, a kinase involved in necroptosis signaling. It was discovered during research aimed at identifying RIPK3 inhibitors with novel profiles and enhanced selectivity [].
  • Relevance: The inclusion of a 4-fluorophenyl group is a shared structural feature between this compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide [].

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

  • Compound Description: DW-8 shows promising anticancer activity, particularly against colorectal cancer cell lines. Its mechanism involves inducing apoptosis through G2 phase cell cycle arrest and activation of the intrinsic apoptotic pathway [].
  • Relevance: While similar to 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide in its possession of a halogenated phenyl group, DW-8 incorporates a chlorine atom at the 3-position rather than a fluorine atom at the 4-position [].

1-(4-Fluorophenyl)-N-(5-((trimethylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine

  • Compound Description: This compound's crystal structure has been determined, revealing its orthorhombic crystal system and specific bond lengths and angles [].
  • Relevance: Similar to 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, this compound features a 4-fluorophenyl group. Additionally, both compounds possess a substituted methane group directly attached to the nitrogen atom of the 4-fluorophenyl group [].

1-(4-fluorophenyl)-N-(5-((triphenylstannyl)thio)thiophen-2-yl)methanimine

  • Compound Description: The crystal structure of this compound has been characterized and found to belong to the monoclinic crystal system [].
  • Relevance: This compound shares the 4-fluorophenyl structural motif with 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide [].

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One

  • Compound Description: This compound represents a series of novel 2-azitidinone derivatives incorporating a sulfonamide functionality. These compounds exhibit noteworthy antibacterial activity against specific bacterial strains. Some derivatives also demonstrate antioxidant properties, as determined by DPPH radical scavenging assays [].
  • Relevance: This group of compounds, like 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, includes a 4-fluorophenyl substituent. Furthermore, both the related compounds and the target compound contain a sulfonamide group, highlighting their shared chemical features [].

[(18)F] 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide ([(18)F]IDO5L)

  • Compound Description: [(18)F]IDO5L is a radiolabeled compound designed for positron emission tomography (PET) imaging of indoleamine 2,3-dioxygenase 1 (IDO1) expression []. It's derived from IDO5L, a potent IDO1 inhibitor.
  • Relevance: This compound shares a halogenated phenyl ring system with 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide. [(18)F]IDO5L features both chlorine and fluorine substituents, while the target compound has only a fluorine substituent [].

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile

  • Compound Description: This synthetic compound's preparation method focuses on improving yield and purity by minimizing side product formation [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide both contain the 4-fluorophenyl group. Additionally, both compounds have a substituted butyl chain attached to the 4-fluorophenyl moiety [].

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

  • Compound Description: BMS-777607 is identified as a potent and selective Met kinase inhibitor, exhibiting significant antitumor activity in xenograft models. Its development involved structural modifications to improve enzyme potency, aqueous solubility, and kinase selectivity [].
  • Relevance: Both BMS-777607 and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group as a common structural feature [].

[1,2‐Diamino‐1‐(4‐fluorophenyl)‐3‐methylbutane]platinum(II) Complexes

  • Compound Description: This refers to a series of platinum(II) complexes containing the chiral 1,2-diamino-1-(4-fluorophenyl)-3-methylbutane ligand. These complexes are enantiomerically pure and show varying degrees of cytotoxicity against breast and prostate cancer cell lines. The leaving groups and configuration of the diamine ligand significantly influence their antiproliferative effects [].
  • Relevance: This series of complexes, like 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, includes the 4-fluorophenyl group within their structure [].

1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram)

  • Compound Description: Citalopram is a well-known selective serotonin reuptake inhibitor (SSRI) used to treat depression. It interacts with the serotonin transporter (SERT) and is believed to bind to both the high-affinity primary orthosteric binding site (S1) and a low-affinity secondary site (S2) [].
  • Relevance: Citalopram shares the 4-fluorophenyl structural motif with 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide.
    Additionally, the paper discusses structural modifications of citalopram, exploring steric tolerance at the SERT S1 site and allosteric modulation at the S2 site []. These structure-activity relationship (SAR) studies are relevant to understanding potential interactions of the target compound with SERT.

3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate

  • Compound Description: This compound's crystal structure reveals the formation of hydrogen bonds between water molecules, chloride ions, and the cationic imidazopyridine moiety [].
  • Relevance: Similar to 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, this compound incorporates a 4-fluorophenyl group within its structure [].

2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

  • Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist being investigated for its potential in treating asthma and chronic obstructive pulmonary disease (COPD) [].
  • Relevance: This compound, like 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, contains a 4-fluorophenyl substituent [].
  • Compound Description: MMV665953, originally investigated for antimalarial activity, exhibits potent anti-staphylococcal and anti-biofilm properties []. It demonstrates bactericidal activity against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus isolates and effectively eradicates biofilms [].

5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807)

  • Compound Description: MMV665807, similar to MMV665953, was initially explored for its antimalarial activity but demonstrates notable anti-staphylococcal and anti-biofilm properties []. It effectively kills Staphylococcus aureus biofilms and shows bactericidal activity against both methicillin-resistant and methicillin-sensitive strains [].
  • Relevance: Although this compound lacks a fluorine atom, it shares a structural similarity with 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide by incorporating a halogenated phenyl ring. MMV665807 has a trifluoromethyl group at the 3-position of the phenyl ring, highlighting the presence of a halogenated substituent in a similar position [].

3-(4-Fluorophenyl)-1-[1′-(4-fluorophenyl)-2-oxo-5′,6′,7′,7a′-tetrahydro-1H-indole-3(2H)-spiro-3′(2′H)-1H′-pyrrolizin-2′-yl]prop-2-en-1-one

  • Compound Description: The crystal structure of this complex compound has been elucidated, revealing a disordered pyrrolidine ring, hydrogen bonding patterns, and C—H⋯π interactions [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide both incorporate a 4-fluorophenyl group within their structure [].

Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

  • Compound Description: The crystal structure of this compound has been studied, revealing its molecular geometry, including bond lengths and angles, and highlighting the supramolecular aggregation caused by π–π stacking interactions [].
  • Relevance: Both this compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide contain a 4-fluorophenyl group [].

N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives

  • Compound Description: This refers to a group of compounds characterized by NMR, IR, and mass spectrometry. They were synthesized from a common precursor, 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline [].
  • Relevance: These compounds, similar to 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, contain a 4-fluorophenyl group [].

(E)-1-(2,4-Dinitrophenyl)-2-[1-(4-fluorophenyl)ethylidene]hydrazine

  • Compound Description: This compound's crystal structure, characterized by X-ray diffraction, reveals two planar molecules within the asymmetric unit, with weak intermolecular interactions contributing to its crystal packing [].
  • Relevance: Both this compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group as a common structural element [].

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

  • Compound Description: [11C]DPFC serves as a novel PET radiotracer designed for imaging fatty acid amide hydrolase (FAAH) in the brain []. It exhibits high binding affinity for FAAH and displays a distribution pattern in the rat brain consistent with known FAAH locations [].
  • Relevance: This compound, like 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, features a 4-fluorophenyl group within its structure [].

4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide

  • Compound Description: This compound's crystal structure demonstrates a piperazine ring in a chair conformation and reveals intermolecular hydrogen bonding patterns that contribute to its crystal packing [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group [].

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

  • Compound Description: GSK962040 is a small molecule agonist of the motilin receptor and is under investigation as a potential therapeutic agent for gastrointestinal disorders []. It displays promising activity at both recombinant human and native rabbit motilin receptors and exhibits favorable pharmacokinetic properties [].
  • Relevance: This compound features a fluorophenyl group, though it's located at the 3-position of the phenyl ring instead of the 4-position, unlike in 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide [].

3-(4-Fluorophenyl)-1H-pyrazolium 2,4,6-trinitrophenolate

  • Compound Description: This salt forms through protonation of the pyrazole ring by 2,4,6-trinitrophenol. Its crystal structure provides insight into the hydrogen-bonding characteristics of pyrazole rings and the delocalization of charge within the molecules [].
  • Relevance: This compound, like 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, includes the 4-fluorophenyl group [].

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide-3,5-dinitrobenzoic acid (1/1) co-crystal

  • Compound Description: This co-crystal forms through hydrogen bonding interactions between 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide and 3,5-dinitrobenzoic acid. Its structure provides insights into the hydrogen bonding characteristics of isoxazole rings and their differences from pyrazole rings [].
  • Relevance: This co-crystal contains a benzenesulfonamide moiety, a structural feature it shares with 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, which contains a methanesulfonamide group. Both sulfonamide groups represent similar chemical functionalities [].

3-Amino-1-(4-fluoro­phenyl)-3a,3b,6,7-tetra­hydro­benz­[4,5]­indene-2-carbo­nitrile

  • Compound Description: This compound is synthesized via reductive cyclization and its crystal structure exhibits intermolecular hydrogen bonding between the amino and cyano groups [].
  • Relevance: This compound, similar to 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, features a 4-fluorophenyl substituent within its structure [].

N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine

  • Compound Description: This compound represents an optimized synthetic intermediate for Afatinib, a tyrosine kinase inhibitor used in cancer treatment. The improved synthesis focuses on increasing yield and simplifying the process [].
  • Relevance: While similar to 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide in its possession of a halogenated phenyl group, this compound incorporates a chlorine atom at the 3-position rather than a fluorine atom at the 4-position [].

2-(3,4,5-trimethoxyphenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

  • Compound Description: Synthesized via a four-component one-pot condensation reaction, this compound's crystal structure has been determined. Its molecular structure is stabilized by intramolecular hydrogen bonding interactions [].
  • Relevance: This compound, like 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, includes the 4-fluorophenyl substituent [].

S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)

  • Compound Description: RO3201195 acts as a highly selective p38 MAP kinase inhibitor demonstrating oral bioavailability. Its development involved optimization for potency and physicochemical properties guided by X-ray crystallography [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide both contain a 4-fluorophenyl group [].

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide

  • Compound Description: This compound demonstrates inhibitory effects on the proliferation of certain cancer cell lines. Its structure has been confirmed by single-crystal X-ray diffraction [].
  • Relevance: This compound, like 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, contains a 4-fluorophenyl group. Additionally, both compounds possess an amide group, indicating a shared chemical functionality [].

(1Z)-1-[(2E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine

  • Compound Description: This compound's crystal structure has been determined, revealing the spatial arrangement of its various substituents and the presence of both intra- and intermolecular hydrogen bonding [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide both contain a 4-fluorophenyl group [].

1-(4-fluorophenyl)-2-{4-phenyl-5-[(1H-1,2,4-triazol-1-yl) methyl]-4H-1,2,4-triazol-3-ylsulfanyl}ethanone

  • Compound Description: The crystal structure of this compound reveals the presence of a weak intermolecular C-(HN)-N-... hydrogen-bond interaction, contributing to its stability [].
  • Relevance: Both this compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group as a common structural feature [].

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one

  • Compound Description: This compound's crystal structure illustrates its molecular conformation and reveals the presence of intermolecular hydrogen bonding patterns contributing to its crystal packing arrangement [].
  • Relevance: This compound, similar to 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, features a 4-fluorophenyl substituent. Moreover, both compounds share a common structural motif of a halogen-substituted aromatic ring, with this compound having a chlorine atom and the target compound having a fluorine atom [].

1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one

  • Compound Description: The crystal structure of this compound shows that it exists in its keto form in the solid state. Intermolecular N—H⋯O, C—H⋯F and C—H⋯O hydrogen bonds connect the molecules, creating a two-dimensional network. Weak π–π interactions further stabilize the structure [].
  • Relevance: Both this compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group as a common structural element [].

(3R,4S)-4-(4-hydroxyprotected-phenyl)-l-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one

  • Compound Description: This compound serves as an intermediate in the synthesis of azetidinone compounds, which have cholesterol-lowering properties [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group as a common structural feature [].

rac-5′′-(4-Fluorobenzylidene)-1′-(4-fluorophenyl)-1′′-methyl-1′,2′,3′,5′,6′,7′,8′,8a′-octahydrodispiro[acenaphthylene-1,3′-indolizine-2′,3′′-piperidine]-2,4′′(1H)-dione

  • Compound Description: The crystal structure of the title E isomer of this racemic compound reveals its intricate ring conformations and the intermolecular interactions that stabilize its crystal packing [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group as a common structural element [].
  • Compound Description: This compound and its crystalline salt forms are described, along with their potential use in pharmaceutical compositions for treating cancer and other proliferative diseases [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group as a common structural element [].

4‐[4‐Dimethyl­amino‐1‐(4‐fluoro­phen­yl)‐1‐hydroxy­butyl]‐3‐(hydroxy­meth­yl)benzonitrile

  • Compound Description: The crystal structure of this compound, which features two independent molecules with distinct conformations, has been reported []. The molecules form centrosymmetric dimers through O—H⋯N or O—H⋯O hydrogen bonds.
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide both contain a 4-fluorophenyl group [].
  • Compound Description: This potent benzodiazepine-containing gamma-secretase inhibitor demonstrates potential for treating Alzheimer's disease [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group [].
  • Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals its specific bond lengths and angles [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group [].
  • Compound Description: The crystal structure of this compound has been reported, showing a planar chromeno[4,3-c]pyrazol-4(1H)-one moiety and a 4-fluorophenyl ring that is twisted out of plane due to steric hindrance [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group [].
  • Compound Description: This compound is an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. It is a difluoro analogue of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide, which exhibits CYP3A4 metabolism-dependent inhibition due to the formation of a reactive intermediate [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group [].
  • Compound Description: The crystal structure of this compound features a pyrazole ring connected to a piperazine ring via a carbonyl spacer. The piperazine ring adopts a chair conformation and is positioned to one side of the pyrazole plane [].
  • Relevance: This compound, similar to 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, features a 4-fluorophenyl substituent. Moreover, both compounds share a common structural motif of a halogen-substituted aromatic ring, with this compound having a chlorine atom and the target compound having a fluorine atom [].
  • Compound Description: The crystal structure of this compound shows a planar benzotriazole ring system and a dihedral angle of 67.97(2)° between this ring system and the fluoro-substituted benzene ring [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide share the 4-fluorophenyl group [].

4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each with five rings. The molecules are linked by C—H⋯N hydrogen bonds, forming dimers, which are further connected into two-dimensional arrays by weak C—H⋯N and C—H⋯F hydrogen bonds. [].
  • Relevance: This compound, similar to 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide, features a 4-fluorophenyl substituent. Moreover, both compounds share a common structural motif of a halogen-substituted aromatic ring, with this compound having a chlorine atom and the target compound having a fluorine atom [].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This benzamide derivative acts as a potent and selective histone deacetylase (HDAC) inhibitor, displaying strong antitumor activity both in vitro and in vivo. It exhibits a favorable pharmacokinetic profile and minimal metabolic differences across multiple species [].

1-(4-Fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one

  • Compound Description: This compound's crystal structure, characterized by single-crystal X-ray diffraction, reveals that the fused ring system of benzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one is almost planar. The crystal packing is primarily stabilized by weak intermolecular C–H···O hydrogen bonds and π-π interactions [].
  • Relevance: Both this compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide contain a 4-fluorophenyl group [].

1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one

  • Compound Description: This compound's crystal structure reveals a nearly orthogonal orientation between its benzene rings and highlights the role of intra- and intermolecular hydrogen bonds in stabilizing its structure [].
  • Relevance: This compound and 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide both contain a 4-fluorophenyl group [].
  • Compound Description: This compound served as a starting point for developing casein kinase (CK) 1 inhibitors. Researchers aimed to improve its selectivity for CK1δ by attaching chiral iminosugar scaffolds to the C5 position of the isoxazole ring [].
  • Relevance: This compound shares the 4-fluorophenyl structural motif with 1-(4-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide []. The modifications explored in this study, particularly the introduction of chiral iminosugar scaffolds, provide insights into potential strategies for enhancing the target compound's selectivity towards specific protein targets.

Properties

Product Name

1-(4-fluorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide

IUPAC Name

1-(4-fluorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C15H16FNO2S/c1-12-3-2-4-14(9-12)10-17-20(18,19)11-13-5-7-15(16)8-6-13/h2-9,17H,10-11H2,1H3

InChI Key

VZRAGWZXMFEPIU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)CC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)CC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.